molecular formula C9H6N2OS B593872 6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI) CAS No. 125736-66-5

6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)

Cat. No.: B593872
CAS No.: 125736-66-5
M. Wt: 190.22
InChI Key: OXAKBLCFAWYGEW-UHFFFAOYSA-N
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Description

6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI) is a heterocyclic compound featuring a fused thiazole and benzoxazine ring system. The thiazolo-benzoxazine scaffold combines sulfur and oxygen heteroatoms, which may enhance its reactivity and biological interactions compared to simpler benzoxazines.

Properties

CAS No.

125736-66-5

Molecular Formula

C9H6N2OS

Molecular Weight

190.22

IUPAC Name

7H-[1,3]thiazolo[4,5-g][1,4]benzoxazine

InChI

InChI=1S/C9H6N2OS/c1-2-12-8-4-9-7(11-5-13-9)3-6(8)10-1/h1,3-5H,2H2

InChI Key

OXAKBLCFAWYGEW-UHFFFAOYSA-N

SMILES

C1C=NC2=C(O1)C=C3C(=C2)N=CS3

Synonyms

6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism: The "g" vs. "h" notation in thiazolo-benzothiazines indicates differences in ring fusion positions, impacting molecular geometry and reactivity .
  • Functional Diversity : Benzo-1,4-oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiin) exhibit sulfur and oxygen in a six-membered ring, synthesized via sodium hydride-mediated reactions in DMF . Their larger molecular weight (256.32 vs. ~206.29) may limit bioavailability compared to thiazolo-benzoxazines.

Research Findings and Implications

  • Therapeutic Potential: The benzoxazine core’s versatility in drug design is well-documented, with derivatives showing activity against diverse targets (e.g., kinases, microbial enzymes) . Thiazolo-benzoxazines may offer enhanced selectivity due to their unique heteroatom arrangement.
  • Industrial Applications : Thiazolo-benzothiazines are commercialized as intermediates for antifungal agents and polymers, indicating scalability for related compounds like 6H-Thiazolo[4,5-g][1,4]benzoxazine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI), and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions between substituted benzoxazine precursors and sulfur-containing reagents. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst choice (e.g., Pd/C or FeCl₃). Optimization requires monitoring reaction progress via TLC and HPLC to minimize side products like thiazole dimerization .
  • Validation : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization ensures >95% purity. Confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How can researchers characterize the electronic and steric properties of 6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI) to predict reactivity?

  • Methodology :

  • Electronic Properties : Use UV-Vis spectroscopy to assess π→π* transitions and cyclic voltammetry to determine redox potentials.
  • Steric Effects : X-ray crystallography or DFT calculations (e.g., B3LYP/6-31G*) provide bond angles and torsional strain analysis .
    • Application : These properties influence regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Controls : Include reference compounds (e.g., ampicillin for antibiotics, cisplatin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI) derivatives?

  • Approach : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoxazine C-5 position to improve binding to microbial enzymes. For anticancer activity, append hydrophobic substituents (e.g., -CH₂Ph) to enhance membrane permeability .
  • Validation : Perform SAR (structure-activity relationship) studies using IC₅₀ values from dose-response curves. Compare with docking simulations (AutoDock Vina) targeting enzymes like DNA gyrase or topoisomerase II .

Q. What experimental and computational strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Experimental : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Replicate studies in ≥3 independent labs.
  • Computational : Use meta-analysis of published datasets and machine learning (e.g., random forest models) to identify confounding variables (e.g., solvent polarity in stock solutions) .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with real-time kinetic monitoring.
  • Cellular Pathways : Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
    • Controls : Include knockout cell lines or enzyme mutants to confirm target specificity .

Key Considerations for Experimental Design

  • Safety : Due to limited toxicity data, handle compounds under fume hoods with PPE. Perform Ames tests for mutagenicity before in vivo studies .
  • Data Reproducibility : Deposit raw spectral and assay data in public repositories (e.g., Zenodo) for peer validation .

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